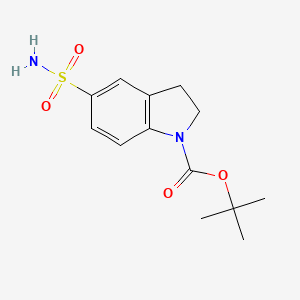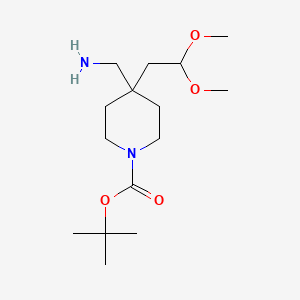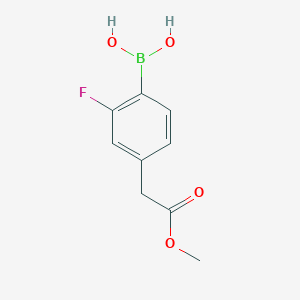
2-Fluoro-4-(2-methoxy-2-oxoethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxy-oxoethyl group. These functional groups confer specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenylboronic acid and 2-methoxy-2-oxoethyl bromide.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction.
Procedure: The 2-fluorophenylboronic acid is reacted with 2-methoxy-2-oxoethyl bromide in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate more robust purification methods, such as crystallization or recrystallization, to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Alcohols: Formed through reduction of the carbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution of the fluoro group.
科学的研究の応用
[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and receptor ligands. Additionally, the fluoro and methoxy-oxoethyl groups can influence the compound’s reactivity and selectivity in different chemical reactions.
類似化合物との比較
[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the fluoro and methoxy-oxoethyl groups, making it less versatile in certain chemical reactions.
2-Fluorophenylboronic Acid: Similar structure but lacks the methoxy-oxoethyl group, which can affect its reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the fluoro and oxoethyl groups, resulting in different chemical properties and reactivity.
The unique combination of functional groups in [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C9H10BFO4 |
|---|---|
分子量 |
211.98 g/mol |
IUPAC名 |
[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BFO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,13-14H,5H2,1H3 |
InChIキー |
ROIQKEVVWLZXFJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)CC(=O)OC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


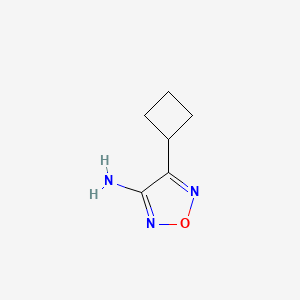
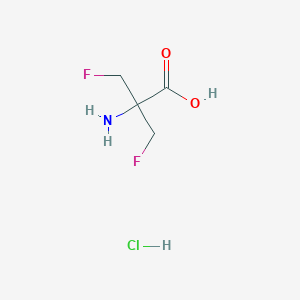
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
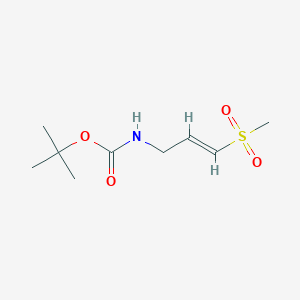

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
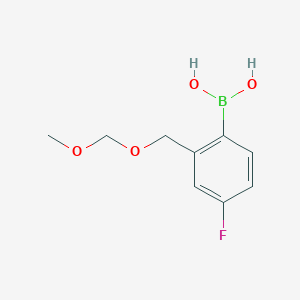
![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)
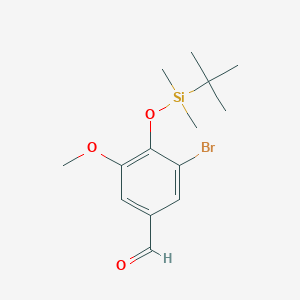
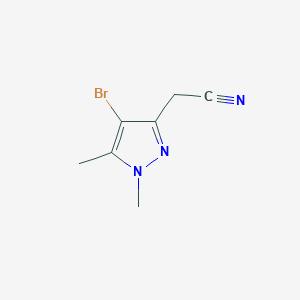
![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
